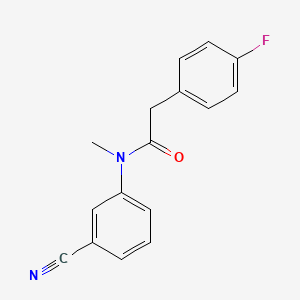![molecular formula C15H13N3 B7528150 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile](/img/structure/B7528150.png)
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile, also known as PPC, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. PPC belongs to a class of compounds known as NMDA receptor antagonists, which have been shown to have a range of effects on the central nervous system.
科学研究应用
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience. Specifically, 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been shown to have a range of effects on the NMDA receptor, which is involved in a variety of physiological processes including learning and memory.
作用机制
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile acts as an antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By binding to the receptor and blocking its activity, 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile can modulate the activity of neurons in the brain and alter the balance of neurotransmitters.
Biochemical and Physiological Effects:
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been shown to have a range of effects on the central nervous system, including reducing excitotoxicity and oxidative stress, and increasing the levels of neurotrophic factors such as BDNF. Additionally, 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been shown to have potential applications in the treatment of a range of neurological disorders, including Alzheimer's disease and depression.
实验室实验的优点和局限性
One of the main advantages of using 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile in lab experiments is its specificity for the NMDA receptor, which allows researchers to study the effects of blocking this receptor in a controlled manner. However, one limitation of using 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile is that it can be difficult to obtain and purify in large quantities, which can limit its use in certain types of experiments.
未来方向
There are a number of potential future directions for research on 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile, including further studies on its biochemical and physiological effects, as well as its potential applications in the treatment of neurological disorders. Additionally, there is a growing interest in the use of NMDA receptor antagonists as potential treatments for a range of psychiatric disorders, and 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile may play a role in this area of research.
合成方法
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-phenylcyclopropanamine with pyridine-3-carbonitrile in the presence of a suitable catalyst. The resulting compound can then be purified using standard techniques such as column chromatography or recrystallization.
属性
IUPAC Name |
6-[(2-phenylcyclopropyl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-9-11-6-7-15(17-10-11)18-14-8-13(14)12-4-2-1-3-5-12/h1-7,10,13-14H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLNXDMOVXQCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC2=NC=C(C=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-3-methyl-N-[2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B7528074.png)
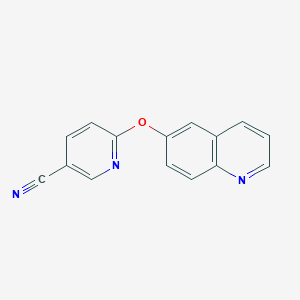
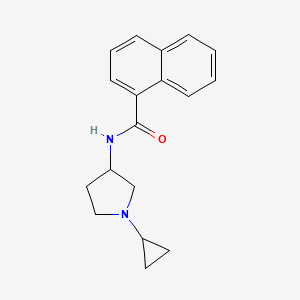

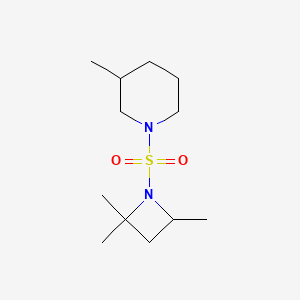
![[3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528122.png)

![[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528140.png)

![2-benzyl-N-[2-[2-(3-methoxyphenoxy)ethylamino]-2-oxoethyl]-3-oxo-1H-isoindole-1-carboxamide](/img/structure/B7528158.png)
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[[2-(methoxymethyl)phenyl]methyl]-3-methylbutanamide](/img/structure/B7528165.png)
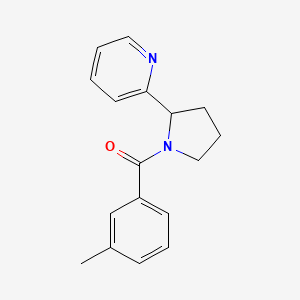
![1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B7528175.png)
